An In-Depth Technical Guide to the Structure of rac-6-Hydroxy Acenocoumarol
An In-Depth Technical Guide to the Structure of rac-6-Hydroxy Acenocoumarol
Abstract: This technical guide provides a comprehensive examination of the structure of racemic (rac)-6-Hydroxy Acenocoumarol, a principal metabolite of the widely prescribed anticoagulant, Acenocoumarol. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the molecule's chemical identity, stereochemistry, three-dimensional conformation, and physicochemical properties. Furthermore, it details the analytical methodologies essential for its structural characterization and discusses its biological relevance within the metabolic pathway of its parent compound. This guide serves as a foundational resource for studies involving Acenocoumarol metabolism, drug-drug interactions, and the development of related anticoagulant therapies.
Introduction
Acenocoumarol is a potent oral anticoagulant belonging to the 4-hydroxycoumarin class of vitamin K antagonists.[1][2][3] It is administered clinically as a racemic mixture of its (R)- and (S)-enantiomers to prevent and treat thromboembolic disorders.[4] The therapeutic efficacy and safety profile of Acenocoumarol are intrinsically linked to its complex metabolism, which is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[1][4] This metabolic process yields several hydroxylated derivatives, among which 6-Hydroxy Acenocoumarol is a major product.[4][5]
Understanding the precise structure of rac-6-Hydroxy Acenocoumarol is paramount for several reasons. It enables the accurate identification and quantification of this metabolite in pharmacokinetic studies, facilitates the investigation of its potential pharmacological or toxicological activities, and provides a basis for understanding the structure-activity relationships (SAR) that govern its interaction with metabolic enzymes like CYP2C9.[6][7] This guide offers a detailed structural analysis, synthesizing data from chemical databases and the scientific literature to present a holistic view of this key metabolite.
Part 1: Chemical Identity and Nomenclature
The foundational step in characterizing any molecule is to establish its unequivocal chemical identity. This section provides the core identifiers for rac-6-Hydroxy Acenocoumarol.
The structure is derived from the parent compound, Acenocoumarol, through the enzymatic addition of a hydroxyl (-OH) group to the 6-position of the coumarin bicyclic ring system.
| Identifier | Data | Source |
| IUPAC Name | 4,6-dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one | [8] |
| Molecular Formula | C₁₉H₁₅NO₇ | [8] |
| Molecular Weight | 369.33 g/mol | [9] |
| Monoisotopic Mass | 369.08484 Da | [8] |
| CAS Number | 64180-13-8 | [10] |
Part 2: Elucidation of the Planar and Stereochemical Structure
The biological activity of a molecule is profoundly influenced by its stereochemistry. Acenocoumarol is chiral, and this chirality is retained in its hydroxylated metabolites.
Planar Structure
The planar structure consists of a 4-hydroxycoumarin core, which is substituted at the 3-position. The substituent is a 1-(4-nitrophenyl)-3-oxobutyl group. The defining feature of this metabolite is the hydroxyl group at the C6 position of the benzopyran-2-one (coumarin) ring.
Stereochemistry: A Racemic Mixture
The term "rac" or "racemic" signifies that the compound is an equimolar mixture of two enantiomers. The chirality arises from the asymmetric carbon atom at the 1-position of the 3-substituent (the carbon atom bonded to the coumarin ring, the nitrophenyl group, the acetylmethyl group, and a hydrogen atom).
The two enantiomers are:
-
(R)-6-Hydroxy Acenocoumarol
-
(S)-6-Hydroxy Acenocoumarol
It is crucial to consider these as distinct chemical entities, as they are often formed and cleared at different rates in vivo. For instance, the R-enantiomer of the parent drug, Acenocoumarol, is more likely to undergo 6-hydroxylation than the S-enantiomer.[5]
Caption: Depiction of rac-6-Hydroxy Acenocoumarol as a 50:50 mixture of its R and S enantiomers.
Part 3: Physicochemical Characteristics
The introduction of a polar hydroxyl group at the C6 position significantly alters the physicochemical properties of the molecule compared to the parent Acenocoumarol. These properties are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value | Significance in Drug Development |
| XlogP | 2.2 | XlogP is a measure of lipophilicity. A value of 2.2 suggests moderate lipophilicity, likely lower than the parent drug, which may affect membrane permeability and protein binding.[8] |
| Hydrogen Bond Donors | 2 | The two -OH groups can donate hydrogen bonds, increasing potential interactions with biological targets and improving water solubility. |
| Hydrogen Bond Acceptors | 7 | The numerous oxygen and nitrogen atoms act as hydrogen bond acceptors, influencing solubility and binding affinity. |
| pKa | ~4.7 (for 4-OH) | The acidity of the 4-hydroxy group is crucial for its mechanism of action and solubility in different pH environments (e.g., gut vs. blood). |
Part 4: Spectroscopic and Analytical Characterization
Definitive structural confirmation relies on a suite of analytical techniques. For drug development and metabolism studies, robust and validated methods are essential for identification and quantification.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone for identifying metabolites. For 6-Hydroxy Acenocoumarol, electrospray ionization (ESI) coupled with high-resolution mass spectrometry (HRMS) is the method of choice.
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Expected [M+H]⁺ ion: m/z 370.09212[8]
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Expected [M-H]⁻ ion: m/z 368.07756[8]
-
Fragmentation Pattern: Tandem MS (MS/MS) would reveal characteristic fragmentation. Key fragment ions would arise from the loss of water (H₂O), the acetyl group (CH₃CO), and cleavages around the chiral center, helping to distinguish it from other isomers (e.g., 7- or 8-Hydroxy Acenocoumarol).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural information, confirming the exact position of the hydroxyl group. While specific experimental data for 6-Hydroxy Acenocoumarol is not widely published, expected chemical shifts can be predicted based on the known spectra of Acenocoumarol and related hydroxylated coumarins.
-
¹H NMR: The introduction of the -OH group at C6 will cause significant changes in the chemical shifts of the aromatic protons on the coumarin ring. Specifically, the protons at C5 and C7 will be most affected, typically showing shifts and coupling patterns distinct from the parent compound. The phenolic proton of the new 6-OH group would appear as a broad singlet.
-
¹³C NMR: The C6 carbon will experience a large downfield shift (to ~145-155 ppm) due to the direct attachment of the electronegative oxygen atom. The adjacent carbons (C5, C7, C4a, C8a) will also show predictable shifts.
Experimental Protocol: Identification via LC-MS/MS
This protocol outlines a general workflow for the identification of 6-Hydroxy Acenocoumarol in a biological matrix (e.g., human liver microsome incubates).
Objective: To confirm the presence of 6-Hydroxy Acenocoumarol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology:
-
Sample Preparation: a. Incubate Acenocoumarol with human liver microsomes and an NADPH-regenerating system. b. Quench the reaction with an organic solvent (e.g., cold acetonitrile) to precipitate proteins. c. Centrifuge the sample to pellet the precipitated protein. d. Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
Chromatographic Separation (LC): a. Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: A suitable gradient from low to high organic phase to separate the more polar metabolite from the parent drug.
-
Mass Spectrometric Detection (MS/MS): a. Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. b. Scan Mode: Full scan to identify the precursor ion (m/z 370.09 in positive mode). c. Product Ion Scan: Fragment the precursor ion to obtain a characteristic MS/MS spectrum. d. Validation: Compare the retention time and MS/MS spectrum to a certified reference standard of 6-Hydroxy Acenocoumarol.
Caption: A typical experimental workflow for the identification of 6-Hydroxy Acenocoumarol.
Part 5: Biological Context and Significance
Metabolic Formation
rac-6-Hydroxy Acenocoumarol is not administered as a drug but is formed endogenously through Phase I metabolism of Acenocoumarol. The hydroxylation reaction is catalyzed primarily by cytochrome P450 enzymes.
-
CYP2C9: This is the principal enzyme responsible for the 6- and 7-hydroxylation of both Acenocoumarol enantiomers.[5][7]
-
CYP1A2 and CYP2C19: These enzymes also play a role, particularly in the 6-hydroxylation of the (R)-enantiomer.[5][6][7]
The genetic polymorphism of these enzymes, especially CYP2C9, can significantly impact the rate of metabolite formation, leading to inter-individual variability in drug response and clearance.[6][11]
Caption: The enzymatic conversion of Acenocoumarol to its 6-hydroxy metabolite.
Pharmacological Activity
While the parent drug, Acenocoumarol, is a potent anticoagulant, its metabolites are generally considered to have significantly reduced or no anticoagulant activity.[12][13] The formation of 6-Hydroxy Acenocoumarol is primarily a detoxification and clearance pathway, converting the lipophilic parent drug into a more polar, water-soluble compound that can be more easily excreted from the body. However, comprehensive studies on the specific activity of isolated 6-Hydroxy Acenocoumarol are limited, and it remains a key analyte for fully characterizing the pharmacodynamic profile of Acenocoumarol.
Conclusion
The structure of rac-6-Hydroxy Acenocoumarol is a critical piece of information for any scientist working with the anticoagulant Acenocoumarol. As a racemic mixture of (R)- and (S)-enantiomers, its identity is defined by a 4,6-dihydroxycoumarin core linked to a chiral 1-(4-nitrophenyl)-3-oxobutyl side chain. This hydroxylation, mediated primarily by CYP2C9, alters the molecule's physicochemical properties, facilitating its elimination. Its structural elucidation, confirmed through mass spectrometry and NMR, is fundamental to pharmacokinetic, pharmacogenetic, and drug safety studies, ensuring a complete understanding of Acenocoumarol's disposition in the body.
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